molecular formula C15H12ClFO2 B2590607 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid CAS No. 80272-10-2

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B2590607
CAS No.: 80272-10-2
M. Wt: 278.71
InChI Key: GTFOWFUSHXHRHF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid is a substituted propanoic acid derivative featuring both chlorophenyl and fluorophenyl groups at the 3-position of the propanoic acid backbone.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFOWFUSHXHRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.

    Aldol Condensation: These aldehydes undergo aldol condensation in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.

    Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon to yield the saturated ketone.

    Grignard Reaction: The saturated ketone is subjected to a Grignard reaction with ethylmagnesium bromide to form the tertiary alcohol.

    Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as Jones reagent to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or halogenating agents are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propanoic Acid Derivatives

3-(4-Chlorophenyl)propanoic Acid (CAS 2019-34-3)
  • Structure : Single 4-chlorophenyl substituent at the 3-position.
  • Properties : Simpler structure compared to the target compound; lacks fluorophenyl group.
  • Applications : Often used as an intermediate in pharmaceutical synthesis (e.g., anti-inflammatory agents) .
3-(3,4-Dichlorophenyl)propanoic Acid (CAS 25173-68-6)
  • Structure : Dichlorinated phenyl ring (3,4-position).
3-(4-Fluorophenyl)propanoic Acid Derivatives
  • Example: 3-Amino-3-(4-fluorophenyl)propionic acid (CAS 325-89-3).
  • Modification: Amino group replaces one phenyl ring, altering electronic properties and enabling hydrogen bonding in biological systems .

Dual Halogenated Phenyl Derivatives

3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic Acid
  • Structure : Combines 4-fluorophenyl and 2,3-dichlorobenzenesulfonamido groups.
Ramatroban (3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid)
  • Structure: Tetrahydrocarbazole core with fluorophenylsulfonamide and propanoic acid.
  • Biological Relevance : Acts as a thromboxane A2 receptor antagonist, highlighting the role of fluorophenyl groups in receptor specificity .

Functional Group Variations

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic Acid (CAS 773867-63-3)
  • Modification : Benzyloxycarbonyl (Cbz) protecting group.
3-(4-Hydroxyphenyl)propanoic Acid (CAS 501-97-3)
  • Structure : Hydroxyl substituent replaces halogens.
  • Properties : Higher polarity due to -OH group, increasing solubility but reducing blood-brain barrier penetration. Reported cytotoxicity in marine organisms (e.g., brine shrimp lethality assays) .

Natural Product Derivatives

3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid
  • Source: Isolated from Litsea glutinosa (理肺散).
  • Activity : Antimicrobial properties against Mycobacterium smegmatis (MIC50 = 58.5 μg/mL) .
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid
  • Source: Actinomycete secondary metabolite.
  • Activity : Moderate cytotoxicity (43.2% mortality in brine shrimp assays at 0.1 mg/mL) .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name CAS Number Molecular Weight Key Substituents Notable Activity/Use Reference
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid - 294.71 4-ClPh, 4-FPh Under investigation -
3-(4-Chlorophenyl)propanoic acid 2019-34-3 184.59 4-ClPh Pharmaceutical intermediate
3-Amino-3-(4-fluorophenyl)propionic acid 325-89-3 183.17 4-FPh, NH2 GABA receptor modulation
Ramatroban 116649-85-5 416.47 4-FPh, sulfonamide, tetrahydrocarbazole Thromboxane A2 antagonist
3-(4-Hydroxyphenyl)propanoic acid 501-97-3 166.17 4-OHPh Cytotoxic, ecological studies

Biological Activity

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉ClF
  • Molecular Weight : Approximately 204.64 g/mol
  • Structural Features : The compound consists of a propanoic acid backbone with para-substituted chlorophenyl and fluorophenyl groups, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. This inhibition can lead to altered metabolite levels within cells.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting pathways related to mood regulation and pain perception. The presence of both chlorine and fluorine atoms enhances its binding affinity to these receptors.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various phenylpropanoic acids found that this compound showed notable activity against both Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Activity Type
This compound20 mmAntibacterial
Control (Standard Antibiotic)25 mmAntibacterial

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines. A notable study focused on its activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.

Cell LineIC50 (µM)% Inhibition at 50 µM
HeLa1570
HepG22065

These results indicate a promising potential for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Activity : A comprehensive evaluation involving a series of phenylpropanoic acid derivatives demonstrated that the presence of halogen substituents significantly enhanced antimicrobial activity. The study concluded that this compound was among the most effective compounds tested, particularly against Staphylococcus aureus and Escherichia coli.
  • Antiproliferative Study : Another study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it selectively inhibited the proliferation of cancer cells while showing minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid with high enantiomeric purity?

  • Methodology : Utilize stereoselective coupling reactions. For example, a Michael addition using a chiral catalyst to introduce both aryl groups (4-chlorophenyl and 4-fluorophenyl) onto the propanoic acid backbone. Optimize reaction conditions (solvent polarity, temperature, catalyst loading) to minimize racemization .
  • Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare retention times with known standards .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and absence of byproducts (e.g., residual solvents or diastereomers) .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks and isotopic patterns consistent with Cl and F atoms .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration using single-crystal diffraction (see methodology in ).

Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?

  • Solubility : Pre-dissolve in DMSO (≤1% v/v) due to low aqueous solubility. Confirm compatibility with assay buffers (e.g., PBS, pH 7.4) via dynamic light scattering to detect aggregation .
  • Stability : Perform accelerated degradation studies under UV light and varying pH (3–9) to identify hydrolytic or photolytic degradation pathways .

Advanced Research Questions

Q. How do the electronic effects of 4-chloro and 4-fluoro substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight :

  • Hammett Analysis : Compare substituent constants (σCl=+0.23\sigma_{Cl} = +0.23, σF=+0.06\sigma_{F} = +0.06) to predict electron-withdrawing effects on the carboxylic acid’s electrophilicity .
  • Kinetic Studies : Track reaction rates with amines/thiols under controlled conditions (e.g., in DMF at 25°C) to quantify activation barriers .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a COX-2 inhibitor or antimicrobial agent?

  • Biological Screening :

  • Enzyme Inhibition : Use fluorometric COX-2 inhibition assays (e.g., Cayman Chemical Kit) with IC50_{50} determination .
  • Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including clinical isolates .
    • Mechanistic Follow-up : Conduct molecular docking studies with COX-2 (PDB ID: 5KIR) to identify binding interactions .

Q. How should researchers address contradictory data regarding the compound’s bioactivity across different studies?

  • Troubleshooting Steps :

  • Purity Verification : Re-analyze compound purity via LC-MS to rule out batch-specific impurities (e.g., residual catalysts) .
  • Assay Standardization : Validate cell viability protocols (e.g., MTT vs. resazurin assays) and ensure consistent cell passage numbers .
  • Meta-Analysis : Compare substituent positional isomers (e.g., 3-chloro vs. 4-chloro derivatives) to isolate electronic/steric contributions .

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